![molecular formula C18H22ClN3O4 B14142694 N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine CAS No. 957023-36-8](/img/structure/B14142694.png)
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a chlorine atom and a methyl group, along with a peptide linkage to L-alanine and L-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-chloro-1-methyl-1H-indole, is synthesized through a series of reactions involving chlorination and methylation of indole.
Peptide Coupling: The indole derivative is then coupled with L-alanine and L-valine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers and continuous flow reactors can be employed to enhance efficiency and yield. The use of protective groups and optimized reaction conditions ensures the selective formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, resulting in the corresponding alcohol.
Substitution: The chlorine atom on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine involves its interaction with specific molecular targets. The indole ring can interact with various proteins and enzymes, modulating their activity. The peptide linkage to L-alanine and L-valine may facilitate its binding to specific receptors or transporters, influencing cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
N-[(5-chloro-1H-indol-2-yl)carbonyl]-L-alanine: Lacks the methyl group and valine residue.
N-[(5-bromo-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine: Substitutes chlorine with bromine.
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-leucine: Replaces valine with leucine.
Uniqueness
N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine is unique due to the presence of both chlorine and methyl substituents on the indole ring, along with the specific peptide linkage to L-alanine and L-valine. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
957023-36-8 |
|---|---|
Molecular Formula |
C18H22ClN3O4 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(5-chloro-1-methylindole-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H22ClN3O4/c1-9(2)15(18(25)26)21-16(23)10(3)20-17(24)14-8-11-7-12(19)5-6-13(11)22(14)4/h5-10,15H,1-4H3,(H,20,24)(H,21,23)(H,25,26)/t10-,15-/m0/s1 |
InChI Key |
XACFSEWOGUJZMX-BONVTDFDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C1=CC2=C(N1C)C=CC(=C2)Cl |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1=CC2=C(N1C)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


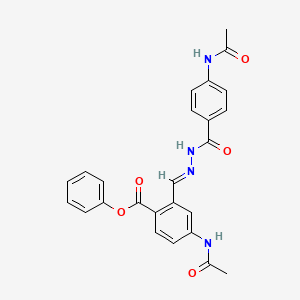
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B14142615.png)
![1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14142620.png)
![4-(3-aminopropyl)-6-methoxy-2H-[1]-benzopyran hydrochloride](/img/structure/B14142621.png)
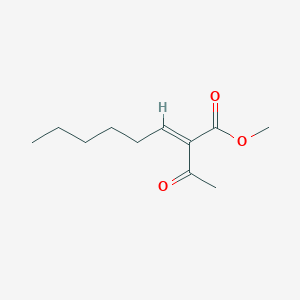
![1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol](/img/structure/B14142630.png)
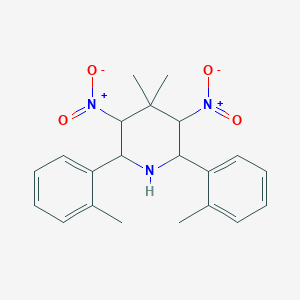
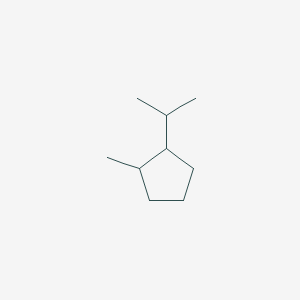
![5-(3-methoxypropylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14142637.png)
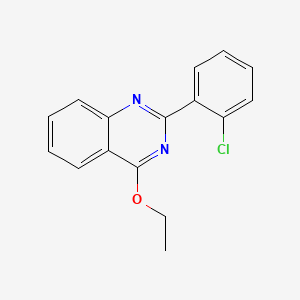
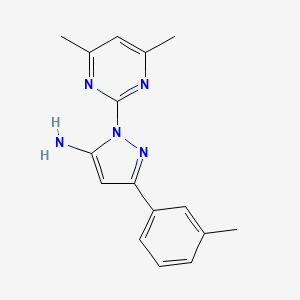
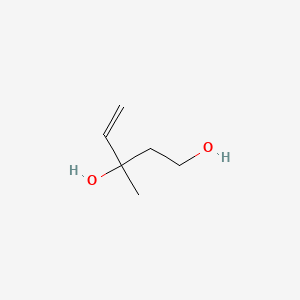
methanone](/img/structure/B14142679.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)
